N~4~,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine
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Overview
Description
N~4~,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine is a complex organic compound belonging to the triazine family This compound is characterized by its three triazine rings, each substituted with methyl groups, making it highly symmetrical and stable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution process. The reaction proceeds through the formation of intermediate compounds, which are subsequently methylated to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine derivatives.
Substitution: The methyl groups on the triazine rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include triazine oxides, reduced triazine derivatives, and various substituted triazines, depending on the reagents and conditions used.
Scientific Research Applications
N~4~,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism by which N4,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine exerts its effects involves the interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with cellular membranes, leading to increased permeability and disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative with three amino groups, commonly used in the production of resins and plastics.
Cyanuric Chloride: A triazine compound used as an intermediate in the synthesis of herbicides and disinfectants.
Atrazine: A widely used herbicide belonging to the triazine family, known for its effectiveness in controlling broadleaf weeds.
Uniqueness
N~4~,N~4~,N~5~,N~5~,N~6~,N~6~-Hexamethyl-1,2,3-triazine-4,5,6-triamine stands out due to its high degree of methylation, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
CAS No. |
50901-69-4 |
---|---|
Molecular Formula |
C9H18N6 |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
4-N,4-N,5-N,5-N,6-N,6-N-hexamethyltriazine-4,5,6-triamine |
InChI |
InChI=1S/C9H18N6/c1-13(2)7-8(14(3)4)10-12-11-9(7)15(5)6/h1-6H3 |
InChI Key |
DDQSCVZSGDPJQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=NN=C1N(C)C)N(C)C |
Origin of Product |
United States |
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